

Application Notes: Mass Spectrometry Analysis of Isoorientin-7-O-[6-sinapoyl]-glucoside

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Compound of Interest

Compound Name: *Isoorientin-7-O-[6-sinapoyl]-glucoside*

Cat. No.: *B15592630*

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Abstract

This document provides a comprehensive guide to the mass spectrometry analysis of **Isoorientin-7-O-[6-sinapoyl]-glucoside**, a phenolic compound isolated from barley leaves.^[1] Detailed protocols for Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) are outlined, along with expected fragmentation patterns and data interpretation strategies. Furthermore, this note explores the known biological activities of the core structure, isoorientin, and depicts its associated signaling pathways, offering insights for drug development and pharmacological research.

Introduction

Isoorientin-7-O-[6-sinapoyl]-glucoside is a complex flavonoid glycoside. Structurally, it is a C-glycoside of luteolin (isoorientin) further O-glycosylated at the 7-position with a glucose moiety that is acylated with a sinapoyl group. The analysis of such intricate molecules requires high-resolution mass spectrometry to elucidate their structure and quantify their presence in various matrices. UPLC-Q-TOF-MS/MS is a powerful technique for this purpose, offering high sensitivity and resolution for the identification and characterization of chemical compounds in complex samples.^[2] This application note details the analytical methodology for **Isoorientin-7-O-[6-sinapoyl]-glucoside** and discusses the biological significance of its aglycone, isoorientin, which has demonstrated antioxidant, anti-inflammatory, and anti-cancer properties.^{[2][3]}

Chemical Properties

| Property | Value | Source |
|-------------------|--|----------------|
| Molecular Formula | C ₃₈ H ₄₀ O ₂₀ | MedChemExpress |
| Molecular Weight | 816.71 g/mol | MedChemExpress |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[[6-(3,5-dimethoxy-4-hydroxycinnamoyl)oxy-(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | PubChem |
| InChI Key | OQKYVRDRDIXQMK-UHFFFAOYSA-N | PubChem |

Experimental Protocols

Sample Preparation

For the analysis of **Isoorientin-7-O-[6-sinapoyl]-glucoside** from plant material (e.g., barley leaves), a solid-liquid extraction is recommended.

Protocol:

- Lyophilize and grind the plant material to a fine powder.
- Accurately weigh 1 gram of the powdered sample into a centrifuge tube.
- Add 10 mL of 80% methanol (v/v) to the tube.
- Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at room temperature.

- Centrifuge the mixture at 10,000 x g for 15 minutes.
- Collect the supernatant.
- Repeat the extraction process on the pellet with another 10 mL of 80% methanol.
- Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

UPLC-Q-TOF-MS/MS Analysis

This protocol outlines a general method for the analysis of flavonoid glycosides, which can be optimized for **Isoorientin-7-O-[6-sinapoyl]-glucoside**.

Instrumentation:

- UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

| Parameter | Recommended Setting |
|--------------------|---|
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 $^{\circ}$ C |
| Injection Volume | 2 μ L |

Q-TOF-MS Conditions:

| Parameter | Recommended Setting |
|-------------------------|---|
| Ionization Mode | ESI Negative and Positive |
| Capillary Voltage | 2.5 kV (Negative), 3.0 kV (Positive) |
| Sampling Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Mass Range | m/z 100-1500 |
| MS/MS Acquisition | Data-dependent acquisition (DDA) with collision-induced dissociation (CID). Select the top 3-5 most intense ions from each MS scan for fragmentation. |
| Collision Energy | Ramped from 20 to 60 eV |

Data Analysis and Expected Fragmentation

The fragmentation of **Isoorientin-7-O-[6-sinapoyl]-glucoside** is expected to follow patterns characteristic of flavonoid C- and O-glycosides, as well as acylated glycosides.

Expected Fragmentation in Negative Ion Mode:

- $[M-H]^-$ at m/z 815.2: The deprotonated molecular ion.
- Loss of the sinapoyl-glucosyl moiety: A major fragmentation pathway would involve the cleavage of the O-glycosidic bond at the 7-position, resulting in the isoorientin aglycone ion at m/z 447.1.
- Loss of the sinapoyl group: Cleavage of the ester bond linking the sinapic acid to the glucose would result in an ion corresponding to isoorientin-7-O-glucoside at m/z 609.1.

- Fragmentation of the Isoorientin Core: The isoorientin ion (m/z 447.1) will further fragment, showing characteristic losses of water (m/z 429.1, 411.1) and cross-ring cleavages of the C-glucosyl moiety. Common fragments include $[M-H-90]^-$ and $[M-H-120]^-$.
- Sinapic Acid Fragment: A fragment ion for deprotonated sinapic acid may be observed at m/z 223.1.

Expected Fragmentation in Positive Ion Mode:

- $[M+H]^+$ at m/z 817.2: The protonated molecular ion.
- $[M+Na]^+$ at m/z 839.2: A common sodium adduct.
- Loss of the sinapoyl-glucosyl moiety: Similar to the negative mode, cleavage of the O-glycosidic bond would yield the protonated isoorientin aglycone at m/z 449.1.
- Loss of the sinapoyl group: Cleavage of the ester bond would result in the protonated isoorientin-7-O-glucoside ion at m/z 611.1.
- Fragmentation of the Isoorientin Core: The protonated isoorientin ion (m/z 449.1) will undergo fragmentation, including losses of water and cross-ring cleavages of the C-glucosyl moiety.
- Sinapic Acid Fragment: A protonated sinapic acid fragment may be observed at m/z 225.1.

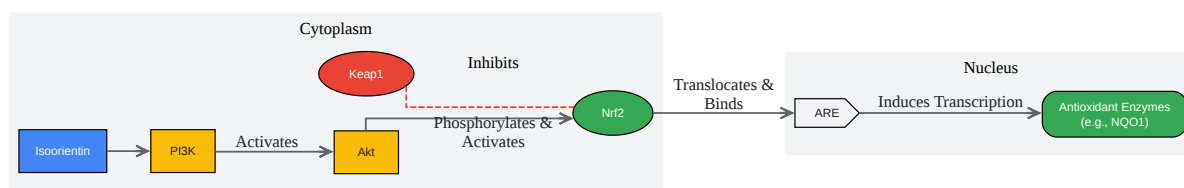
Biological Activities and Signaling Pathways

While the specific biological activities of **Isoorientin-7-O-[6-sinapoyl]-glucoside** are not extensively studied, its core aglycone, isoorientin (luteolin-6-C-glucoside), has been shown to possess significant pharmacological properties. Isoorientin exhibits antioxidant, anti-inflammatory, and anti-cancer effects.^{[2][3]}

Antioxidant Activity via the Nrf2 Signaling Pathway

Isoorientin has been reported to upregulate and activate the transcription factor Nrf2 (NF-E2-related factor-2).^{[4][5]} This activation is dependent on the PI3K/Akt signaling pathway.^[4] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element

(ARE), leading to the transcription of various antioxidant and phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5]

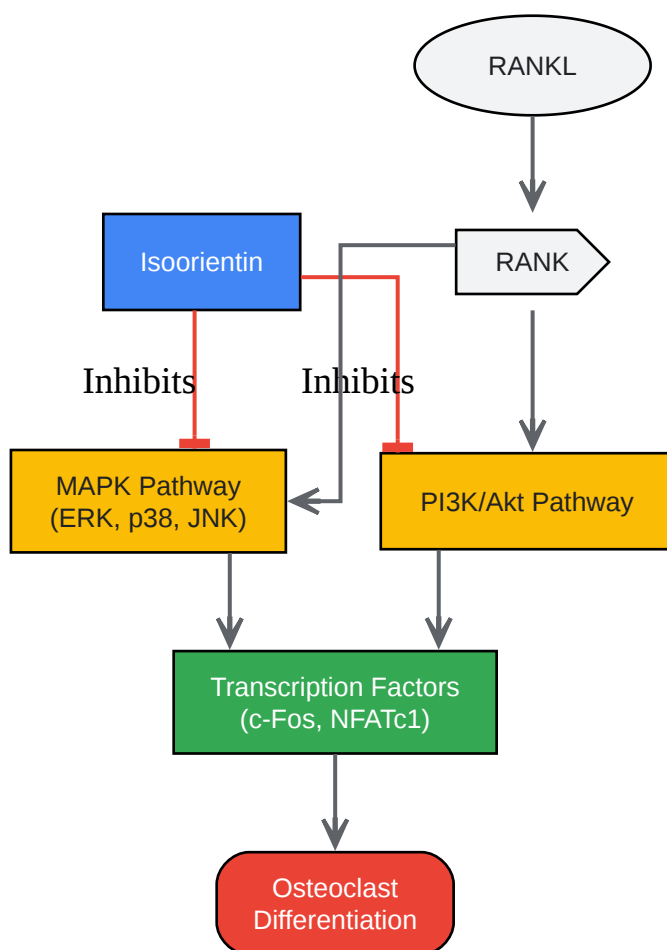


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Caption: Isoorientin-mediated activation of the Nrf2 antioxidant pathway.

Inhibition of Osteoclastogenesis via MAPK and PI3K/Akt Signaling Pathways

Recent studies have shown that isoorientin can inhibit osteoclastogenesis, suggesting its potential in treating osteoporosis.[2] This effect is mediated through the downregulation of key transcription factors for osteoclast differentiation by inhibiting the MAPK and PI3K/Akt1 signaling pathways.[2]



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